N,N-Dimethyl-3-nitroaniline
Overview
Description
N,N-Dimethyl-3-nitroaniline: is an organic compound with the chemical formula C8H10N2O2. It appears as a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water . This compound has significant applications in organic synthesis, including its use as a dye intermediate and in the preparation of pesticides, medicines, and photosensitive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Aniline and Nitrous Acid: Aniline is first reacted with nitrous acid to produce nitrosoaniline.
Reaction with Methanol: Nitrosoaniline is then reacted with methanol to produce N-methyl-3-nitroaniline.
Methylation: Finally, N-methyl-3-nitroaniline is reacted with a methylating agent to give N,N-Dimethyl-3-nitroaniline.
Industrial Production Methods: A one-pot synthesis method involves the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol. This process includes the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-3-nitroaniline can undergo oxidation reactions.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of various organic compounds.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-nitroaniline involves its interaction with molecular targets through various pathways. For instance, in the context of nitrification inhibitors, it acts by inhibiting the growth of ammonia-oxidizing bacteria, thereby reducing nitrogen losses in agriculture.
Comparison with Similar Compounds
- N,N-Dimethyl-p-phenylenediamine
- N,N-Dimethyl-1,3-phenylenediamine dihydrochloride
- 4-(Dimethylamino)benzylamine dihydrochloride
- N-Methyl-1,2-phenylenediamine
- 3-Dimethylaminopropionic acid
- N,N′-Dimethyl-1,2-phenylenediamine
Uniqueness: N,N-Dimethyl-3-nitroaniline is unique due to its specific nitro group positioning on the benzene ring, which influences its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
N,N-dimethyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDICMLSLYHRPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060699 | |
Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-31-8 | |
Record name | N,N-Dimethyl-3-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-nitroaniline | |
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Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.629 | |
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Record name | N,N-Dimethyl-3-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QFQ32CUQ5 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N-Dimethyl-3-nitroaniline (DMNA) useful for studying crystal growth?
A1: DMNA's value lies in its ability to form inclusion compounds with host molecules like perhydrotriphenylene (PHTP) [, ]. These inclusion compounds, often forming channel-like structures, allow researchers to investigate the orientation of guest molecules (like DMNA) within the host crystal lattice using techniques like phase-sensitive second harmonic generation microscopy (PS-SHM) [, ].
Q2: How does phase-sensitive second harmonic generation microscopy (PS-SHM) help us understand the orientation of DMNA within a host crystal?
A2: PS-SHM is sensitive to the polar orientation of molecules within a material. In the case of DMNA included within PHTP crystals, PS-SHM reveals a "bipolar state" []. This means that the DMNA molecules align themselves with their nitro groups predominantly pointing towards one end of the growing crystal []. This information is crucial for understanding the forces governing crystal growth and molecular self-assembly.
Q3: Beyond PS-SHM, what other techniques can confirm the orientation of DMNA within a crystal lattice?
A3: Researchers have employed scanning pyroelectric microscopy to confirm the orientation of DMNA within PHTP crystals, further validating the findings from PS-SHM studies []. This technique is particularly sensitive to the polar nature of the material, providing complementary evidence for the preferred orientation of DMNA molecules within the host crystal structure.
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